Scutellarin-7-diglucosidic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scutellarin-7-diglucosidic acid is a natural flavone isolated from the purple leaves of Perilla ocimoides var. crispa . It belongs to the flavonoid family and is known for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Scutellarin-7-diglucosidic acid can be synthesized through various methods. One common approach involves the extraction from plant materials using solvents such as ethanol, methanol, or water . Modern extraction technologies, such as microwave-assisted, ultrasound-assisted, and supercritical fluid extraction, have been utilized to improve efficiency and retain biological activity .

Industrial Production Methods: For large-scale production, modern extraction technologies are preferred due to their efficiency and ability to retain the biological activity of the compound . These methods include microwave-assisted extraction, ultrasound-assisted extraction, and supercritical fluid extraction .

Chemical Reactions Analysis

Types of Reactions: Scutellarin-7-diglucosidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Scutellarin-7-diglucosidic acid has a wide range of scientific research applications. It is used in chemistry for its antioxidant properties, in biology for its anti-inflammatory effects, and in medicine for its potential therapeutic effects against various diseases, including cancer, cardiovascular diseases, and metabolic disorders . Additionally, it has applications in the food industry as a dietary antioxidant and functional food additive .

Mechanism of Action

The mechanism of action of scutellarin-7-diglucosidic acid involves the modulation of various molecular targets and pathways. It can inhibit key inflammatory pathways such as PI3K/Akt, MAPK, and NF-κB, and activate antioxidant-related pathways like Nrf2 and ARE . These actions help protect tissues from inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to scutellarin-7-diglucosidic acid include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share similar structures and pharmacological activities but differ in their specific molecular targets and pathways .

Uniqueness: This compound is unique due to its specific glucosidic acid moiety, which contributes to its distinct pharmacological properties and higher bioavailability compared to other flavonoids .

Biological Activity

Scutellarin-7-diglucosidic acid is a flavonoid compound primarily derived from the plant Perilla ocimoides var. crispa. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

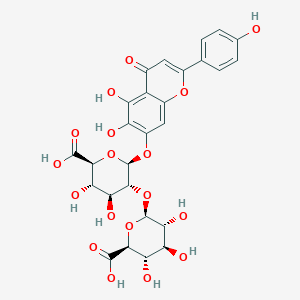

Chemical Structure and Properties

This compound is characterized by its flavone structure, which includes two glucoside moieties attached at the 7-position. This structural configuration enhances its solubility and bioavailability compared to other flavonoids.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. For instance, a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay revealed that this compound has a potent ability to neutralize free radicals, which is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects through the modulation of various signaling pathways. Research indicates that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This action is mediated via the NF-κB signaling pathway.

3. Neuroprotective Effects

This compound has been shown to protect neuronal cells from ischemic injury. In vitro studies using hypoxia-reoxygenation models demonstrated that this compound significantly increases cell viability and reduces apoptosis in neuronal cells.

| Model | Treatment | Outcome | Reference |

|---|---|---|---|

| Hypoxia-Reoxygenation | 10 µM Scutellarin | Increased cell viability by 40% | |

| Cerebral Ischemia Rat | 90 mg/kg i.v. | Reduced infarct size by 30% |

1. Modulation of Signaling Pathways

This compound exerts its biological effects through several key signaling pathways:

- PKG-VASP Pathway: It enhances endothelial function by activating the cGMP-dependent protein kinase (PKG) pathway, leading to improved vasodilation and reduced ischemic damage.

- MAPK Pathway: The compound inhibits the phosphorylation of JNK and p38 MAPK, thereby reducing inflammation in microglial cells during neuroinflammatory responses.

2. Regulation of Apoptosis

Research indicates that this compound influences apoptotic pathways by modulating Bcl-2/Bax ratios and caspase activation, ultimately promoting cell survival under stress conditions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound in various disease models:

- Cardiovascular Disease: In a rat model of myocardial ischemia-reperfusion injury, treatment with this compound significantly improved cardiac function and reduced markers of myocardial injury.

- Neurodegenerative Disorders: In models of Alzheimer's disease, this compound showed promise in reducing amyloid-beta toxicity and improving cognitive function.

Properties

CAS No. |

150641-65-9 |

|---|---|

Molecular Formula |

C27H26O18 |

Molecular Weight |

638.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C27H26O18/c28-8-3-1-7(2-4-8)10-5-9(29)13-11(41-10)6-12(14(30)15(13)31)42-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-28,30-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 |

InChI Key |

IBLZNWWZRXJQAK-DBFWEQBMSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.